molecular formula C12H19NS B8479329 2-(4-t-Butylphenylthio)ethylamine

2-(4-t-Butylphenylthio)ethylamine

Cat. No.: B8479329
M. Wt: 209.35 g/mol
InChI Key: XOUBEITULJPUBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-t-Butylphenylthio)ethylamine is an organosulfur compound featuring a thioether linkage (-S-) between a tert-butyl-substituted phenyl ring and an ethylamine backbone. The tert-butyl group introduces steric bulk, while the sulfur atom enhances lipophilicity compared to oxygen-containing analogs.

Properties

Molecular Formula

C12H19NS

Molecular Weight

209.35 g/mol

IUPAC Name

2-(4-tert-butylphenyl)sulfanylethanamine

InChI

InChI=1S/C12H19NS/c1-12(2,3)10-4-6-11(7-5-10)14-9-8-13/h4-7H,8-9,13H2,1-3H3

InChI Key

XOUBEITULJPUBA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)SCCN

Origin of Product

United States

Comparison with Similar Compounds

Research Implications and Limitations

While direct studies on this compound are absent in the provided evidence, comparisons with structural analogs suggest its unique properties stem from the synergy of sulfur’s lipophilicity and tert-butyl’s steric effects. Further experimental work is needed to validate its electronic behavior, stability, and applications.

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